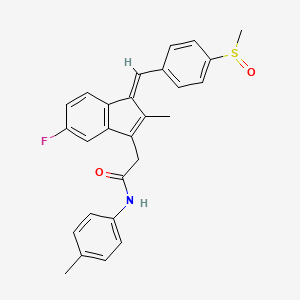
C27H24Fno2S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C27H24FNO2S is a complex organic molecule. This compound is known for its unique chemical properties and has been the subject of extensive research in various scientific fields. It is often used in the synthesis of pharmaceuticals and other chemical products due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C27H24FNO2S typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common synthetic route involves the reaction of a fluorinated aromatic compound with a nitrogen-containing heterocycle, followed by the introduction of a sulfur-containing group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
C27H24FNO2S: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted aromatic compounds. These products are often used as intermediates in further chemical synthesis or as final products in pharmaceuticals.
Scientific Research Applications
C27H24FNO2S: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of C27H24FNO2S involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
C27H24FNO2S: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other fluorinated aromatic compounds and nitrogen-containing heterocycles.
Uniqueness: The presence of the fluorine atom and the specific arrangement of functional groups in give it unique chemical properties, such as increased stability and reactivity.
Properties
Molecular Formula |
C27H24FNO2S |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C27H24FNO2S/c1-17-4-9-21(10-5-17)29-27(30)16-25-18(2)24(23-13-8-20(28)15-26(23)25)14-19-6-11-22(12-7-19)32(3)31/h4-15H,16H2,1-3H3,(H,29,30)/b24-14+ |
InChI Key |
VVIANGXMUNAWNB-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=C(/C(=C\C3=CC=C(C=C3)S(=O)C)/C4=C2C=C(C=C4)F)C |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=C(C(=CC3=CC=C(C=C3)S(=O)C)C4=C2C=C(C=C4)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















